molecular formula C20H22N5O6S- B1259698 Azlocillin(1-)

Azlocillin(1-)

カタログ番号 B1259698
分子量: 460.5 g/mol
InChIキー: JTWOMNBEOCYFNV-NFFDBFGFSA-M
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Azlocillin(1-) is a penicillinate anion. It is a conjugate base of an azlocillin.

科学的研究の応用

Antibacterial Activity and Efficacy Against Pseudomonas Infections

  • Azlocillin has been identified as a potent semisynthetic acylureidopenicillin with notable effectiveness against strains of Pseudomonas aeruginosa. It has shown promising results in treating serious infections such as pulmonary, wound, bone, joint, and urinary tract infections caused by Pseudomonas species. In clinical evaluations, azlocillin has exhibited superior activity compared to carbenicillin and ticarcillin, leading to significant clinical improvements in a high percentage of patients treated for Pseudomonas infections (Olivé et al., 1983).
  • Additionally, azlocillin retains high potency against a range of Gram-positive organisms, fastidious Gram-negative organisms, and many obligate anaerobes. Its broad spectrum of antibacterial activity positions it as a significant antibiotic, especially against Pseudomonas strains resistant to other penicillins (Sanders, 1983).

Pharmacokinetic Properties and Therapeutic Implications

  • The pharmacokinetics of azlocillin have been studied to understand its dose-dependent nature. It has been observed that azlocillin's pharmacokinetics are influenced by factors like renal tubular secretion and hepatic metabolism. Such studies have implications for optimizing dosing regimens to achieve effective therapeutic concentrations, particularly in managing complex gram-negative infections (Whelton et al., 1987).

Clinical Applications and Comparative Studies

  • Clinical trials have shown azlocillin to be effective in treating a wide range of infections, including those in patients with severe underlying diseases. Its efficacy has been demonstrated in treating infections like lung, urinary tract, skin infections, and primary bacteraemia. Azlocillin has been well-tolerated in patients, with minor adverse effects, establishing its safety and effectiveness in treating infections caused by susceptible bacteria, including Pseudomonas aeruginosa (Neu et al., 1983).

Synergistic Effects with Other Antibiotics

  • In experimental studies, azlocillin has shown increased effectiveness when used in combination with other antibiotics. For example, in a model of experimental plague in mice, azlocillin in combination with aminoglycosides (gentamicin, sisomicin, and amikacin), rifampicin, or doxycycline significantly improved animal survival rates. This suggests a synergistic effect when azlocillin is combined with these antibiotics, particularly in cases of insufficiently active doses of azlocillin alone (Markovskaia et al., 1993).

Multicenter Clinical Evaluations

  • Multicenter studies have been conducted to evaluate the clinical activity of azlocillin across various infections, including those in pediatric patients. These studies have indicated a high rate of satisfactory clinical and bacteriological responses, highlighting azlocillin's effectiveness against Pseudomonas aeruginosa, even strains resistant to other antibiotics. The drug was also observed to be well tolerated in patients, with no adverse effects on renal function (Ca, 1984).

In Vitro Studies

  • In vitro studies have supported azlocillin's strong activity against a wide range of pathogens, including Pseudomonas aeruginosa. These studies provide crucial insights into the potential applications of azlocillin in treating various bacterial infections (Stewart & Bodey, 1977).

Pharmacokinetics in Special Patient Populations

  • Research on azlocillin's pharmacokinetics in patients with conditions like long-term hemodialysis has been conducted. These studies are crucial for understanding how to adjust dosing in patients with reduced renal function, ensuring both efficacy and safety of the drug in these special populations (Aletta et al., 1980).

特性

分子式

C20H22N5O6S-

分子量

460.5 g/mol

IUPAC名

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C20H23N5O6S/c1-20(2)13(17(28)29)25-15(27)12(16(25)32-20)22-14(26)11(10-6-4-3-5-7-10)23-19(31)24-9-8-21-18(24)30/h3-7,11-13,16H,8-9H2,1-2H3,(H,21,30)(H,22,26)(H,23,31)(H,28,29)/p-1/t11-,12-,13+,16-/m1/s1

InChIキー

JTWOMNBEOCYFNV-NFFDBFGFSA-M

異性体SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)N4CCNC4=O)C(=O)[O-])C

正規SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCNC4=O)C(=O)[O-])C

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azlocillin(1-)
Reactant of Route 2
Reactant of Route 2
Azlocillin(1-)
Reactant of Route 3
Reactant of Route 3
Azlocillin(1-)
Reactant of Route 4
Azlocillin(1-)
Reactant of Route 5
Reactant of Route 5
Azlocillin(1-)
Reactant of Route 6
Azlocillin(1-)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。